6,7-Dimethyl-8-ribityllumazine-d6

Quantitative metabolomics isotope dilution mass spectrometry riboflavin pathway flux analysis

6,7-Dimethyl-8-ribityllumazine-d6 (CAS unlabelled parent: 2535-20-8; molecular formula C₁₃H₁₂D₆N₄O₆; MW 332.34) is the hexadeuterated isotopologue of 6,7-dimethyl-8-ribityllumazine, the direct biosynthetic precursor of riboflavin (vitamin B₂). The non-deuterated parent compound serves as the sole substrate for riboflavin synthase (EC 2.5.1.9) in the terminal step of riboflavin biosynthesis, undergoing a dismutation reaction that produces riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

Molecular Formula C13H18N4O6
Molecular Weight 332.34 g/mol
Cat. No. B12426663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-8-ribityllumazine-d6
Molecular FormulaC13H18N4O6
Molecular Weight332.34 g/mol
Structural Identifiers
SMILESCC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C
InChIInChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1/i1D3,2D3
InChIKeySXDXRJZUAJBNFL-XFWHDNTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-8-ribityllumazine-d6: Product Identity and Procurement Baseline for Isotopically Labeled Riboflavin Precursor Research


6,7-Dimethyl-8-ribityllumazine-d6 (CAS unlabelled parent: 2535-20-8; molecular formula C₁₃H₁₂D₆N₄O₆; MW 332.34) is the hexadeuterated isotopologue of 6,7-dimethyl-8-ribityllumazine, the direct biosynthetic precursor of riboflavin (vitamin B₂) [1]. The non-deuterated parent compound serves as the sole substrate for riboflavin synthase (EC 2.5.1.9) in the terminal step of riboflavin biosynthesis, undergoing a dismutation reaction that produces riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione [2]. It also functions as the noncovalently bound fluorophore in lumazine proteins (LumP) of bioluminescent bacteria, where it exhibits a characteristic long fluorescence lifetime (τ = 14 ns in the protein-bound state) [3]. The d6-labeled variant incorporates six deuterium atoms at the C-6 and C-7 methyl positions, producing a mass shift of +6 Da relative to the unlabelled form (326.31 Da → 332.34 Da), which is the foundational property enabling its use as an internal standard in quantitative mass spectrometry workflows [1].

Why Unlabelled 6,7-Dimethyl-8-ribityllumazine Cannot Substitute for the d6 Isotopologue in Quantitative Analytical Workflows


The unlabelled parent compound and its d6 isotopologue are chemically and biologically indistinguishable in terms of reaction mechanism, enzyme substrate turnover (Km ≈ 2.7–5.7 μM for riboflavin synthase across species [1][2]), and fluorophore binding affinity (Kd = 0.26 μM for lumazine protein from Photobacterium leiognathi [3]). However, this biochemical equivalence is precisely the property that disqualifies the unlabelled compound from serving as an internal standard: without a resolvable mass difference, co-eluting analyte and internal standard signals cannot be deconvoluted in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) acquisitions. The +6 Da mass shift of the d6 form provides baseline chromatographic resolution from the endogenous analyte while maintaining identical ionization efficiency and extraction recovery, a combination that generic structural analogues (e.g., riboflavin, lumichrome, or 7-methyl-8-ribityllumazine) cannot simultaneously satisfy due to their differing physicochemical properties [4]. This precludes reliable absolute quantification in complex biological matrices when using unlabelled or analogue-based approaches.

Quantitative Differentiation Evidence: 6,7-Dimethyl-8-ribityllumazine-d6 Versus Unlabelled Parent and Structural Analogues


Mass Spectrometric Internal Standard Capability: d6 vs. Unlabelled Parent for Absolute Quantification in Biological Matrices

The d6 isotopologue provides a +6 Da mass shift (parent monoisotopic mass 326.1226 Da → d6 monoisotopic mass 332.1603 Da) that is sufficient to avoid isotopic cross-talk from the natural abundance M+6 isotopomer of the unlabelled analyte (calculated < 0.001% relative abundance), ensuring quantitative accuracy when used as an isotope dilution internal standard . By contrast, the unlabelled parent compound co-elutes and shares identical precursor and product ion masses with the endogenous analyte, rendering MS/MS signal discrimination impossible in SRM/MRM workflows [1]. Structural analogues such as riboflavin (MW 376.36) or 7-methyl-8-ribityllumazine (MW 312.28) differ in both chromatographic retention time and ionization efficiency, introducing systematic quantification errors that stable isotope-labelled internal standards are specifically designed to eliminate [2].

Quantitative metabolomics isotope dilution mass spectrometry riboflavin pathway flux analysis stable isotope labeling

Riboflavin Synthase Substrate Activity: Km Comparison Across Species Establishes the Biological Reference Baseline for d6 Tracer Studies

The unlabelled 6,7-dimethyl-8-ribityllumazine is processed by riboflavin synthase with Km values ranging from 1.9 μM to 5.7 μM across species: Photobacterium leiognathi W-RS Km = 2.7 μM [1]; Schizosaccharomyces pombe riboflavin synthase apparent Km = 5.7 μM with Vmax = 158 nmol mg⁻¹ min⁻¹ [2]; and Pichia guilliermondii lumazine synthase shows a Km of 11 μM for the pyrimidine cosubstrate leading to DMRL formation [3]. Because deuteration at the methyl positions is not expected to alter enzyme recognition or turnover kinetics (class-level inference based on the remote location of C-6/C-7 methyl groups from the reactive C-7 position), the d6 isotopologue can serve as a faithful tracer for kinetic flux measurements through the terminal riboflavin biosynthetic step, distinguishing newly synthesized riboflavin from pre-existing pools.

Enzyme kinetics riboflavin synthase antimicrobial target validation metabolic engineering

Lumazine Protein Fluorophore Binding Affinity: Quantitative Kd Comparison Defines d6 Utility in Bioluminescence Energy Transfer Studies

In Photobacterium leiognathi lumazine protein (LumP), the unlabelled 6,7-dimethyl-8-ribityllumazine binds with a Kd of 0.26 μM, which is approximately 2-fold tighter than riboflavin (Kd = 0.53 μM) and approximately 115-fold tighter than FMN (Kd = 30 μM) [1]. The bound fluorophore exhibits a fluorescence lifetime of τ = 14 ns, which shortens to 2.6 ns upon collisional quenching with potassium iodide, and the protein-ligand complex shows a rotational correlation time of φ = 9.4 ns at 19 °C [2]. The d6 isotopologue, retaining identical binding thermodynamics, uniquely enables fluorescence lifetime and anisotropy decay measurements without interference from endogenous lumazine pools in Photobacterium cell extracts, as the deuterium label does not alter the fluorophore's electronic transition dipole moment.

Bioluminescence fluorescence anisotropy lumazine protein energy transfer Photobacterium

Deuterium Exchange Reactivity at C-7 Methyl: Mechanistic Basis for d6 Stability Under Physiological Conditions

Early mechanistic studies demonstrated that the 7-methyl protons of 6,7-dimethyl-8-ribityllumazine undergo exchange with solvent deuterium under enzymatic conditions, and deuteriated 8-hydroxyethyl-6,7-dimethyl-lumazine was successfully converted into deuteriated flavin in a reaction simulating riboflavin biosynthesis [1]. The d6 isotopologue, with both C-6 and C-7 methyl groups fully deuterated, provides a defined starting material for tracking proton elimination during the riboflavin synthase-catalyzed dismutation. Critically, the C-6 methyl protons do not participate in the exchange reaction—only the C-7 methyl group is involved—meaning that the C-6 deuterium label serves as a stable internal reference while the C-7 label reports on the elimination mechanism [2]. This differential reactivity within the same molecule cannot be accessed with single-position ¹³C-labeled isotopologs, which lack the C-6/C-7 distinction inherent to the perdeuterated methyl design.

Reaction mechanism deuterium exchange riboflavin biosynthesis isotopic labeling NMR spectroscopy

Optimal Application Scenarios for 6,7-Dimethyl-8-ribityllumazine-d6 Based on Quantitative Differentiation Evidence


Absolute Quantification of Intracellular DMRL Pools for Riboflavin Pathway Metabolic Engineering

In recombinant Escherichia coli or Bacillus subtilis strains engineered for riboflavin overproduction, the d6 isotopologue is added at a known concentration to cell lysates prior to LC-MS/MS analysis. The +6 Da mass shift enables discrimination of the exogenous internal standard from endogenously produced DMRL, and the identical extraction recovery and ionization efficiency eliminate matrix-effect bias. This is critical for accurate yield calculations in strain optimization programs, where unlabelled DMRL cannot serve as its own internal standard and where the ¹³C-isotopologs described by Illarionov et al. (2004) require costly bespoke biosynthesis and lack the convenience of a shelf-stable, commercially available reference standard [6][7].

Metabolic Flux Analysis Through the Terminal Riboflavin Synthase Step Using Deuterium Tracer

Because 6,7-dimethyl-8-ribityllumazine-d6 retains full substrate activity for riboflavin synthase (Km ≈ 2.7–5.7 μM measured for the unlabelled parent across species [6]), it can be pulsed into growing bacterial or yeast cultures to track the conversion of DMRL → riboflavin. The resulting deuterated riboflavin product is distinguishable from pre-existing unlabelled riboflavin pools by LC-MS, enabling real-time flux measurement. Structural analogues such as 7-methyl-8-ribityllumazine cannot serve this purpose, as they act as competitive inhibitors rather than productive substrates [3].

Fluorescence Lifetime and Anisotropy Decay Studies of Lumazine Protein–Luciferase Complexes Without Endogenous Ligand Interference

In bioluminescence research using Photobacterium species, endogenous DMRL present in cell extracts confounds fluorescence measurements. The d6 isotopologue is chemically identical to the natural fluorophore (Kd = 0.26 μM for LumP [6]) but carries a mass label that allows post-measurement verification of probe identity via LC-MS. This is particularly valuable in fluorescence anisotropy decay experiments measuring luciferase–lumazine protein complex formation, where the d6 probe can be confirmed as the bound species in the presence of endogenous lumazine pools, a capability not available with the unlabelled compound [7].

Mechanistic Probing of Proton Elimination During Riboflavin Synthase Catalysis

The perdeuteration of both C-6 and C-7 methyl groups in the d6 isotopologue provides a unique dual-label system: the C-6 deuterons serve as a stable internal reference, while the C-7 deuterons report on the proton elimination step catalyzed by riboflavin synthase. Plaut et al. (1970) demonstrated that only the 7-methyl protons undergo enzyme-catalyzed exchange, making the differential retention of deuterium at the two methyl positions a direct readout of catalytic activity [6]. Neither the unlabelled parent, nor ¹³C-only isotopologs, nor single-position deuterated forms (which are not commercially available) offer this combined mechanistic probing and mass-tagging functionality [7].

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